![molecular formula C9H13ClN2O B1484030 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2092792-69-1](/img/structure/B1484030.png)

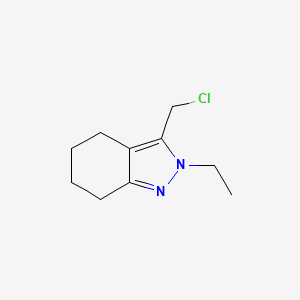

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Descripción general

Descripción

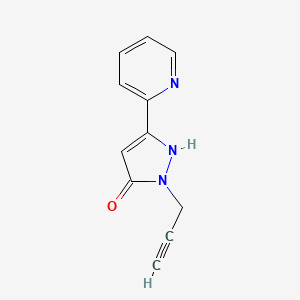

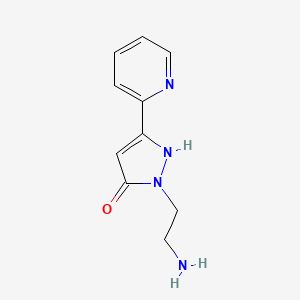

Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds. This is mainly due to its ease of preparation and pharmacological activity .Chemical Reactions Analysis

Pyrazoles have tautomerism because of the moving C-N double bond inside the heterocycle . Pyrazole’s 1H-tautomer is known as 1H-pyrazole .Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Pyrazole derivatives have been examined for their antibacterial and antifungal properties. The presence of electron-donating methyl groups and halogen functional groups in these compounds has shown promising activity in this field .

Antioxidant Properties

Some pyrazole derivatives synthesized through specific reactions have demonstrated significant antioxidant activities .

Pharmacological Activities

Pyrazole derivatives are known for a wide range of pharmacological functions, including antiproliferative activity against certain enzymes and cancer cell lines .

Eco-Friendly Synthesis

Recent advances in synthesis techniques emphasize eco-friendly attributes using nontoxic, thermally stable, and cost-effective catalysts .

Synthetic Techniques

Innovative protocols for synthesizing pyrazole derivatives have been developed, which could be applicable to your compound for various synthetic applications .

Heterocyclic Compound Applications

As a special class of N-heterocyclic compounds (NHCps), pyrazole derivatives have applications in developing heteroaromatic five-membered rings with unique properties .

Safety and Hazards

Direcciones Futuras

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . This review highlights some of the most recent and strategic examples regarding the synthesis and properties of different pyrazole derivatives .

Mecanismo De Acción

Target of action

Pyrazole compounds have been found to interact with various targets, including estrogen receptors and alcohol dehydrogenase .

Mode of action

The exact mode of action can vary depending on the specific pyrazole compound and its target. For example, some pyrazole compounds can inhibit the activity of their target proteins, leading to various downstream effects .

Biochemical pathways

Pyrazole compounds can affect various biochemical pathways depending on their targets. For instance, if a pyrazole compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or alter that pathway .

Result of action

The molecular and cellular effects of pyrazole compounds can be diverse, depending on their specific targets and modes of action. Some pyrazole compounds have shown promising antimicrobial, anti-inflammatory, and antitumor activities .

Propiedades

IUPAC Name |

3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALGXXJOCKNWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2COCCC2=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

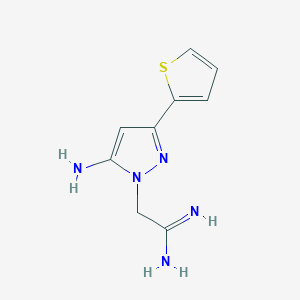

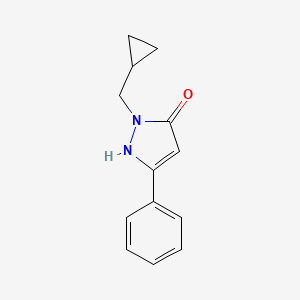

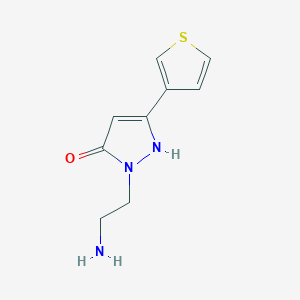

![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)

![1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483948.png)